molecular formula C9H8N2O2 B599527 Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate CAS No. 108128-21-8

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B599527
CAS No.: 108128-21-8
M. Wt: 176.175
InChI Key: OOAZSPKQGPIJHE-UHFFFAOYSA-N
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Description

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which then undergo further reactions with propargylamine to yield N-propargylenaminones. These intermediates can be cyclized intramolecularly, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, to form the desired pyrrolo[1,2-b]pyridazine scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate is unique due to its fused ring system, which combines the properties of both pyrrole and pyridazine. This fusion can enhance its biological activity and provide a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAZSPKQGPIJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856180
Record name Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-21-8
Record name Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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